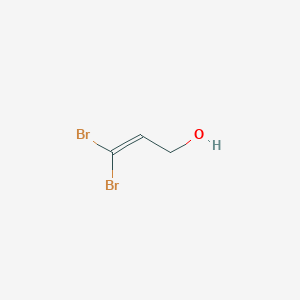

3,3-Dibromoprop-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dibromoprop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWKWABVYDUUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Alkenols Research

Halogenated alkenols are a class of organic compounds that have long been recognized for their utility in synthesis. The presence of both a hydroxyl group and one or more halogen atoms on an alkene framework allows for a rich and varied reactivity profile. These functionalities can be manipulated independently or in concert to construct complex molecular architectures.

Research in this area has been driven by the need for efficient methods to introduce halogens into organic molecules, as halogenated compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. The hydroxyl group in halogenated alkenols can direct or participate in reactions, leading to high levels of regio- and stereoselectivity. For instance, the intramolecular cyclization of alkenols through haloetherification is a powerful strategy for the synthesis of halogenated heterocycles like tetrahydrofurans and tetrahydropyrans. mdpi.comnih.gov Modern approaches to these reactions even utilize visible-light-induced photoredox catalysis, offering milder and more environmentally friendly conditions. nih.gov

The reactivity of the carbon-halogen bond allows for a variety of subsequent transformations, including cross-coupling reactions, eliminations, and nucleophilic substitutions. This versatility makes halogenated alkenols valuable building blocks in the synthesis of a wide array of organic molecules.

Historical Perspectives on Dibrominated Propenols in Synthetic Transformations

The study of dibrominated propenols and their application in synthesis has evolved over time. Early investigations often focused on the fundamental reactivity of these compounds and their preparation. For example, the synthesis of 2,3-dibromo-2-propen-1-ol (B1609472) has been reported through the bromination of propargyl alcohol. google.com This compound has been noted for its participation in nih.govnih.gov-sigmatropic rearrangement reactions, a testament to the reactive nature of this class of molecules. chemicalbook.com

Historically, the focus was often on understanding the outcomes of reactions with simple reagents. For example, the reaction of prop-2-en-1-ol (allyl alcohol) with concentrated hydrogen bromide can lead to different products depending on the reaction conditions, including the formation of 2,3-dibromopropan-1-ol. stackexchange.com These early studies laid the groundwork for the more controlled and selective transformations that are common today.

The development of new synthetic methodologies has expanded the utility of dibrominated propenols. They have been employed as precursors in the synthesis of more complex molecules, including natural products and their analogues. The ability to selectively react one of the bromine atoms or the double bond has been a key area of investigation, leading to the development of sophisticated synthetic strategies.

Significance and Research Trajectory of 3,3 Dibromoprop 2 En 1 Ol As a Synthetic Intermediate

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection occurs at the carbon-carbon double bond. This leads to the identification of propargyl alcohol as a logical precursor. The forward reaction, therefore, would involve the addition of two bromine atoms across the alkyne triple bond of propargyl alcohol.

Classical Preparative Routes to this compound

Synthesis via Propargyl Alcohol Derivatives

The most direct and widely employed method for the synthesis of this compound is the bromination of propargyl alcohol (prop-2-yn-1-ol). google.comwikipedia.org This reaction involves the addition of elemental bromine across the carbon-carbon triple bond of propargyl alcohol. google.com

A patented process describes the reaction of propargyl alcohol with elemental bromine at temperatures ranging from -5°C to 15°C. google.com This method can be carried out with the propargyl alcohol either neat or dissolved in a protic solvent. google.com The reaction can be subsequently quenched with a basic aqueous solution. google.com This process has been shown to produce high yields of 2,3-dibromo-2-propen-1-ol, with a notable E-isomer content of greater than 95%. google.com

It is worth noting that propargyl alcohol itself is industrially produced by the copper-catalyzed addition of formaldehyde (B43269) to acetylene. wikipedia.org

Bromination Strategies for Propenols

While less common for the specific synthesis of this compound, the bromination of allyl alcohol (2-propen-1-ol) is a well-established reaction for the preparation of dibrominated propanols. The direct bromination of allyl alcohol typically yields 2,3-dibromo-1-propanol. google.com This reaction is often accompanied by the formation of side products such as 1,2,3-tribromopropane (B147538) and other brominated propanes. google.com To minimize these byproducts, the reaction can be carried out by continuously adding bromine and allyl alcohol to an inert, immiscible reaction medium like a saturated aliphatic hydrocarbon. google.com

Achieving the specific geminal dibromoalkene structure of this compound from a propenol would necessitate a more complex, multi-step synthetic sequence, likely involving protection and dehydrobromination steps, making it a less efficient route compared to the direct bromination of propargyl alcohol.

Modern Catalytic Approaches in this compound Synthesis

Transition-Metal Catalyzed Routes to Olefinic Halogenation

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high selectivity and efficiency. While specific examples for the direct synthesis of this compound are not extensively reported, the principles of transition-metal-catalyzed olefin halogenation are relevant.

Transition metals like palladium, copper, and iron are known to catalyze a variety of reactions involving the formation of carbon-halogen bonds. mdpi.comnih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for creating carbon-carbon bonds and can be adapted for halogenation. mdpi.com Copper catalysts are also widely used in halogenation reactions. nih.gov

In the context of synthesizing this compound, a hypothetical transition-metal-catalyzed approach could involve the hydrobromination of an appropriate allenylic alcohol. However, the development of such a specific catalytic system would require significant research to control the regioselectivity and stereoselectivity of the bromine addition.

Organocatalytic Transformations for Selective Bromination

The application of organocatalysis to the selective bromination of substrates to yield compounds like this compound is an area with limited specific documentation. Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis, offering alternatives to traditional metal-based catalysts. These methods can provide high levels of chemo-, regio-, and stereoselectivity.

While general organocatalytic methods for the halogenation of various organic substrates exist, dedicated studies focusing on the organocatalytic synthesis of this compound are not prominently featured in the reviewed literature. The development of an organocatalytic route would likely involve the activation of a suitable precursor, such as propargyl alcohol, with a chiral or achiral organocatalyst in the presence of a bromine source. The challenge lies in controlling the regioselectivity to achieve the desired 3,3-dibromo substitution pattern.

Stereoselective Synthesis of this compound and its Chiral Analogues

The concept of stereoselective synthesis involves the preferential formation of one stereoisomer over others. In the context of this compound, which does not possess a stereocenter in its achiral form, stereoselectivity would be primarily relevant to the synthesis of its potential chiral analogues. Chiral analogues could be designed by introducing a stereocenter elsewhere in the molecule, for instance, by using a chiral starting material or by performing an asymmetric transformation on a related prochiral substrate.

However, a review of the scientific literature does not yield specific examples or established methodologies for the stereoselective synthesis of this compound or its chiral derivatives. General principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, would theoretically be applicable, but their specific application to this target molecule has not been reported.

Optimization of Synthetic Yields and Purity for this compound

The optimization of synthetic protocols to maximize yield and purity is a critical aspect of chemical process development. For the synthesis of this compound, this would involve a systematic study of various reaction parameters.

Reactant Stoichiometry: The molar ratio of the starting material to the brominating agent.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature: Reaction temperature is a key parameter affecting both kinetics and the formation of byproducts.

Catalyst Loading: In a catalyzed reaction, the amount of catalyst used would be a critical factor to optimize.

Reaction Time: Determining the optimal reaction time to ensure complete conversion while minimizing degradation or side reactions.

Purification Method: Developing efficient purification techniques, such as distillation or chromatography, to isolate the target compound with high purity.

Without specific experimental data from the literature, a detailed data table on yield and purity optimization for this compound cannot be constructed.

Electrophilic and Nucleophilic Reactions of the Olefinic Moiety in this compound

The electronic nature of the double bond in this compound is significantly influenced by the presence of two electron-withdrawing bromine atoms at the C3 position. This creates a polarized system, diminishing the nucleophilicity of the alkene and influencing its reactivity towards electrophiles and nucleophiles.

Substitution Reactions at the Geminal Bromine Centers

The geminal dibromide is a key reactive handle in the molecule, serving as a precursor for various functional group transformations. These reactions typically involve initial metal-halogen exchange or elimination steps.

One of the most significant transformations of 1,1-dibromoalkenes is their conversion into terminal alkynes. This is famously achieved as the second stage of the Corey-Fuchs reaction. wikipedia.orgorganic-chemistry.org Treatment of the dibromoalkene with a strong base, such as two equivalents of an alkyllithium reagent (e.g., n-butyllithium), results in elimination of HBr followed by a metal-halogen exchange and rearrangement to form a lithium acetylide. organic-chemistry.orgchem-station.com Subsequent quenching with an electrophile, such as water, yields the terminal alkyne.

Furthermore, gem-dibromoalkenes can undergo selective reduction. Metal-mediated debromination, for instance using indium, can facilitate the reduction of one carbon-bromine bond to yield the corresponding (E)-vinyl bromide stereoselectively. thieme-connect.com Another novel transformation involves the direct synthesis of thioamides from gem-dibromoalkenes by reacting them with elemental sulfur and an amine in an aqueous medium, highlighting a green chemistry approach to utilizing this functional group. rsc.org

Table 1: Selected Reactions at the Geminal Dibromide Center

| Reaction Type | Reagents & Conditions | Product Type |

| Alkyne Formation | 2 eq. n-BuLi, then H₂O | Terminal Alkyne |

| Monodebromination | Indium (In) | (E)-Vinyl Bromide |

| Thioamidation | S₈, Amine, H₂O | Thioamide |

Reactions Involving the Hydroxyl Group of this compound

The primary allylic alcohol functionality in this compound undergoes reactions typical for its class, including esterification, etherification, oxidation, and substitution.

Esterification and Etherification of the Primary Alcohol

The hydroxyl group can be readily converted into esters and ethers to serve as protecting groups or to introduce new functionalities. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), would yield the corresponding ester. Similarly, Fischer esterification with a carboxylic acid under acidic catalysis is a viable, though equilibrium-driven, method.

Ether formation can be achieved under various conditions. For instance, reaction with a silyl (B83357) halide like tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) provides a sterically hindered silyl ether, a common protecting group for primary alcohols. youtube.com The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, would also be applicable.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagent and reaction conditions. nih.gov Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations, will terminate at the aldehyde stage, yielding 3,3-dibromoprop-2-enal. nih.gov The use of strong oxidizing agents like chromic acid (Jones reagent) or potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions will lead to the corresponding carboxylic acid, 3,3-dibromoprop-2-enoic acid. nih.gov

Table 2: Oxidation Products of the Hydroxyl Group

| Oxidizing Reagent | Product | Oxidation Level |

| Pyridinium Chlorochromate (PCC) | 3,3-Dibromoprop-2-enal | Aldehyde |

| Dess-Martin Periodinane (DMP) | 3,3-Dibromoprop-2-enal | Aldehyde |

| Chromic Acid (H₂CrO₄) | 3,3-Dibromoprop-2-enoic Acid | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | 3,3-Dibromoprop-2-enoic Acid | Carboxylic Acid |

Reduction of the molecule can affect the other functional groups. Catalytic hydrogenation (e.g., H₂, Pd/C) could potentially reduce the double bond and/or effect hydrodebromination (replacement of C-Br with C-H bonds). nih.gov

Intramolecular Cyclization and Rearrangement Reactions of this compound

The most prominent rearrangement reaction for the 3,3-dibromo-2-en-1-ol scaffold is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. organic-chemistry.org This process is integral to the conversion of the gem-dibromoalkene into an alkyne, as mentioned in section 3.1.2. Upon treatment with a strong base, the vinyl halide intermediate undergoes α-elimination to form a vinyl carbene, which then rearranges via a 1,2-hydride shift to furnish the alkyne product. wikipedia.orgorganic-chemistry.orgchem-station.com For this compound, this pathway would lead to a propargyl alcohol derivative, a valuable building block in organic synthesis.

Direct intramolecular cyclization involving the hydroxyl group is also conceivable under specific conditions. For instance, if a metal-halogen exchange occurs at the C3 position to generate a vinyl-lithium species, the proximate hydroxyl group could potentially act as an intramolecular nucleophile. However, such pathways are speculative and the rearrangement to the alkyne remains the most well-documented and predictable transformation for this structural motif.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a pathway to functionalize the vinylic position by replacing one or both bromine atoms. The presence of two bromine atoms allows for stepwise or double-coupling reactions, significantly enhancing its synthetic utility.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the formation of carbon-carbon bonds, particularly for creating biaryl compounds, styrenes, and polyolefins. wikipedia.org In the context of this compound, a Suzuki-Miyaura coupling would involve the reaction of the dibromoalkene with a suitable boronic acid in the presence of a palladium catalyst and a base.

Given the gem-dibromoalkene structure, a single Suzuki-Miyaura coupling would be expected to yield a monobromo-monosubstituted allylic alcohol. The second bromine atom could then potentially undergo a subsequent coupling reaction, allowing for the introduction of two different aryl or vinyl groups.

Hypothetical Reaction Data for Suzuki-Miyaura Coupling of this compound:

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 80 | 3-Bromo-3-phenylprop-2-en-1-ol | 75 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 100 | 3-Bromo-3-(4-methoxyphenyl)prop-2-en-1-ol | 82 |

| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | THF/H₂O | 65 | 3-Bromo-3-(naphthalen-2-yl)prop-2-en-1-ol | 78 |

Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura couplings of bromoalkenes. Actual results for this compound may vary.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a reliable method for the synthesis of enynes. For this compound, a Sonogashira coupling would lead to the formation of a bromo-enyne alcohol. Research on other gem-dibromoalkenes has shown that a tandem elimination-hydrodebromination-cross-coupling process can occur under copper-free Sonogashira conditions to yield terminal alkynes. organic-chemistry.org

The Heck coupling involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org A Heck reaction with this compound would result in the formation of a substituted diene system. The stereoselectivity of the Heck reaction is a key feature, often proceeding via a syn-addition followed by a syn-elimination of a palladium hydride species. libretexts.org

Hypothetical Reaction Data for Sonogashira and Heck Analogues:

| Coupling Type | Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4) | Et₃N | THF | 50 | 3-Bromo-5-phenylpent-2-en-4-yn-1-ol | 85 |

| Heck | Styrene | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 3-Bromo-5-phenylpenta-2,4-dien-1-ol | 70 |

Note: This data is illustrative and based on typical conditions for Sonogashira and Heck couplings of bromoalkenes. Actual results for this compound may vary.

Mechanistic Elucidation of Key Transformations Involving this compound

The mechanisms of the Suzuki-Miyaura, Sonogashira, and Heck reactions have been extensively studied and generally proceed through a catalytic cycle involving a palladium(0) species.

The Suzuki-Miyaura coupling mechanism typically involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The Sonogashira coupling mechanism also follows a similar catalytic cycle, with the addition of a copper-catalyzed cycle: wikipedia.orglibretexts.org

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) cocatalyst in the presence of a base to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.

The Heck coupling mechanism involves: libretexts.org

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound.

Alkene Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

For this compound, the presence of the hydroxyl group may influence the reaction by coordinating to the metal center or affecting the solubility and stability of the reactants and intermediates. The gem-dibromo functionality allows for potential sequential or double couplings, which can be controlled by stoichiometry and reaction conditions.

Derivatives and Functionalized Analogues of 3,3 Dibromoprop 2 En 1 Ol

Synthesis of Novel Organic Scaffolds from 3,3-Dibromoprop-2-en-1-ol

The carbon skeleton of this compound serves as a foundational unit for the assembly of diverse molecular frameworks. The presence of two bromine atoms on the same vinylic carbon allows for sequential or double cross-coupling reactions, enabling the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is instrumental in constructing unique molecular scaffolds that can be further elaborated into more complex structures.

Research has demonstrated that related compounds, such as (E)-2,3-dibromoprop-2-en-1-ol, can undergo palladium-catalyzed cross-coupling reactions to yield substituted allylic alcohols. scielo.brscielo.br This methodology highlights the utility of the dibromo-propenol framework as a precursor to more complex scaffolds. For instance, the reaction of (E)-2,3-dibromoprop-2-en-1-ol with organozinc reagents in the presence of a palladium catalyst leads to the formation of diaryl-substituted propenols. scielo.br The dibromopropene unit acts as a linchpin, connecting two aryl groups to create a triphenyl-substituted scaffold, as seen in the synthesis of tamoxifen (B1202) precursors. scielo.br

Furthermore, the addition of organolithium reagents to similar dibromoallyl derivatives can generate functionalized scaffolds, such as 1-[(E)-2,3-Dibromoprop-2-enyl]cyclopentanol, demonstrating the creation of new cyclic structures based on the propenyl backbone. rsc.org The inherent reactivity of the 2,3-dibromopropene (B1205560) unit is thus a key feature for chemists to build novel and diverse organic scaffolds. lookchem.com

Design and Preparation of Polyfunctionalized Molecules Utilizing this compound

The strategic functionalization of this compound paves the way for the creation of molecules bearing multiple reactive centers. The differential reactivity of the C-Br bonds and the hydroxyl group can be exploited to introduce a variety of functional groups in a controlled manner.

A significant application is the use of its derivatives in palladium-catalyzed double cross-coupling reactions. By reacting (E)-2,3-dibromoprop-2-en-1-ol with phenylzinc chloride, researchers have synthesized polyfunctional molecules such as (Z)-2,3-diphenylprop-2-en-1-ol and its analogues. scielo.br In these reactions, both bromine atoms are replaced by phenyl groups, demonstrating an efficient method for incorporating multiple functionalities onto the three-carbon backbone.

| Starting Material | Reagent | Catalyst | Product | Yield |

| (E)-2,3-Dibromoprop-2-en-1-ol | PhZnCl | Pd(PPh₃)₄ | (Z)-2,3-Diphenylprop-2-en-1-ol | 65% |

| (E)-2,3-Dibromobut-2-en-1-ol | PhZnCl | Pd(dppf)Cl₂ | (Z)-2,3-Diphenylbut-2-en-1-ol | 72% |

Table 1: Synthesis of Polyfunctionalized Molecules via Palladium-Catalyzed Cross-Coupling. scielo.br

While not a direct derivative, the structurally related 3-bromoprop-2-yn-1-ol (B129685) is utilized in Cadiot-Chodkiewicz reactions to synthesize complex polyfunctional 1,3-diyne analogues. acs.orgnih.gov This showcases how small, functionalized C3 building blocks can be coupled with larger molecules to generate highly functionalized products, such as diols with long aliphatic chains and multiple sites of unsaturation. acs.orgnih.gov For example, the reaction with lembehyne B, an enynic alcohol, yielded (18Z,22Z)-Nonatriaconta-18,22-dien-2,4-diyne-1,6-diol with a near-quantitative yield. acs.org

Development of Chiral Building Blocks Derived from this compound

The structure of this compound is inherently prochiral, offering significant potential for its use in asymmetric synthesis to generate enantiomerically enriched building blocks. The allylic alcohol moiety is a key functional group that can direct stereoselective transformations or be resolved to isolate specific enantiomers.

While direct enantioselective syntheses starting from this compound are not extensively documented in the provided search results, the utility of similar C3 bromo-alcohols in generating chiral molecules is well-established. For instance, the synthesis of complex natural products like the sparteine (B1682161) alkaloids has utilized functionalized ester and N-sulfinylimine fragments in highly diastereoselective imino-aldol reactions. soton.ac.uk One of the related compounds mentioned in this context is (Z)-3-bromoprop-2-en-1-ol, underscoring the importance of such bromo-substituted propanols in the field of asymmetric synthesis. soton.ac.uk The synthesis of (+)-β-isosparteine and a formal synthesis of (+)-sparteine were achieved using strategies that rely on creating chiral centers in a controlled manner. soton.ac.uk

The development of chiral building blocks is a cornerstone of modern organic synthesis, particularly in medicinal chemistry. sigmaaldrich.com The transformation of prochiral starting materials like this compound into chiral auxiliaries, ligands, or key intermediates is a valuable strategy. The hydroxyl group can be derivatized with a chiral auxiliary to direct subsequent reactions stereoselectively, or enzymatic resolution could be employed to separate the enantiomers, providing access to valuable chiral synthons.

Advanced Spectroscopic and Structural Characterization of 3,3 Dibromoprop 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) of 3,3-Dibromoprop-2-en-1-olchemguide.co.uknih.govlibretexts.org

High-resolution NMR spectroscopy is a primary tool for the structural determination of 3,3-Dibromoprop-2-en-1-ol, providing detailed information about the chemical environment, connectivity, and spatial relationships of its atoms. nih.gov In a typical ¹H NMR spectrum, the protons of the hydroxymethyl group (-CH₂OH) and the vinylic proton (=CH-) would exhibit distinct chemical shifts and coupling patterns. The ¹³C NMR spectrum would complement this by showing signals for the three unique carbon atoms: the hydroxymethyl carbon, the vinylic carbon, and the dibromo-substituted vinylic carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-C H₂OH) | ~4.2 | Doublet | ~60 |

| C2 (=C H-) | ~6.5 | Triplet | ~135 |

| C3 (=C Br₂) | - | - | ~90 |

| -OH | Variable | Singlet (broad) | - |

Note: Predicted values are based on standard chemical shift increments and data for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Assignmentscribd.comyoutube.comemerypharma.com

To unequivocally assign the signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. emerypharma.com A cross-peak would be expected between the signal for the hydroxymethyl protons (-CH₂) and the vinylic proton (=CH-), confirming their three-bond (³J) coupling and establishing the connectivity between the C1 and C2 positions. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate protons with the carbons to which they are directly attached. ipb.pt The spectrum would show a correlation between the proton signal at ~4.2 ppm and the carbon signal at ~60 ppm (C1), and another between the proton at ~6.5 ppm and the carbon at ~135 ppm (C2). This confirms the C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework. emerypharma.comipb.pt Key expected correlations for this compound would include:

A correlation from the hydroxymethyl protons (H at C1) to the vinylic carbon C2 and the dibrominated carbon C3.

A correlation from the vinylic proton (H at C2) to the hydroxymethyl carbon C1 and the dibrominated carbon C3.

These combined 2D NMR data provide unambiguous evidence for the structure of this compound.

Dynamic NMR Studies of Conformational Preferencesunibas.itplos.orgscispace.com

Dynamic NMR (DNMR) spectroscopy involves recording spectra over a range of temperatures to study dynamic processes like conformational changes. unibas.it For this compound, the primary focus of a DNMR study would be the rotation around the C1-C2 single bond. This rotation would influence the relative orientations of the hydroxyl group and the double bond.

At room temperature, rapid rotation around this bond would likely result in sharp, averaged signals in the NMR spectrum. However, upon cooling to a sufficiently low temperature, this rotation could slow down to the NMR timescale, potentially leading to the observation of distinct signals for different conformers (rotamers). unibas.it By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to calculate the activation energy barrier for the rotational process. nih.gov While specific studies on this molecule are not widely published, such analyses are crucial for understanding the conformational landscapes of flexible allylic alcohols. diva-portal.org

Vibrational Spectroscopy (FT-IR, Raman) Analysis of 3,3-Dibromoprop-2-en-1-olspectroscopyonline.comrsc.orgmjcce.org.mk

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule based on how they absorb or scatter infrared radiation. nih.gov For this compound, these methods are complementary and can be used to identify its key structural features.

Analysis of Characteristic Functional Group Frequencies and Band Assignmentsvscht.czspecac.compressbooks.pub

The FT-IR and Raman spectra of this compound would be characterized by several key absorption bands corresponding to its functional groups.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H | Stretching | 3200–3600 | Strong, Broad | Weak |

| =C-H | Stretching | 3000–3100 | Medium | Medium |

| C-H (in -CH₂) | Stretching | 2850–2960 | Medium | Medium |

| C=C | Stretching | 1640–1680 | Medium-Weak | Strong |

| C-O | Stretching | 1050–1150 | Strong | Weak |

| C-Br | Stretching | 500–600 | Strong | Strong |

The broad, strong O-H stretching band in the IR spectrum is a classic indicator of an alcohol, with the broadening due to intermolecular hydrogen bonding. libretexts.org Conversely, the C=C stretching vibration is often more prominent in the Raman spectrum due to the change in polarizability of this symmetric bond. spectroscopyonline.com The C-Br stretching frequencies appear in the low-wavenumber "fingerprint region" and provide direct evidence of halogenation. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies of 3,3-Dibromoprop-2-en-1-olresearchgate.netalevelchemistry.co.ukresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.netresearchgate.net This precision allows for the determination of a molecule's elemental formula. filab.fr For this compound (C₃H₄Br₂O), HRMS can confirm its elemental composition by providing an exact mass measurement, distinguishing it from other compounds with the same nominal mass. alevelchemistry.co.uk

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₃H₄⁷⁹Br₂O | 213.8625 |

| [M+2]⁺ | C₃H₄⁷⁹Br⁸¹BrO | 215.8605 |

| [M+4]⁺ | C₃H₄⁸¹Br₂O | 217.8584 |

A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern caused by the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a distinctive triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Fragmentation analysis within the mass spectrometer provides further structural information. nih.gov Likely fragmentation pathways for this compound could include:

Loss of a bromine atom ([M-Br]⁺)

Loss of a water molecule ([M-H₂O]⁺)

Cleavage of the hydroxymethyl group ([M-CH₂OH]⁺)

X-ray Crystallography of this compound and its Co-crystals/Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov An X-ray crystal structure of this compound would provide precise bond lengths, bond angles, and torsional angles.

Elucidation of Solid-State Molecular Architecture and Bond Parameters

The precise three-dimensional arrangement of atoms and molecules in the crystalline state is determined using single-crystal X-ray crystallography. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and electronic properties. wikipedia.org For this compound, X-ray crystallography would reveal the exact geometry of the propenol backbone and the orientation of the bromine and hydroxyl substituents.

Solid-state NMR (ssNMR) spectroscopy serves as a complementary technique to X-ray crystallography, especially for materials that are not fully crystalline. mdpi.comusask.ca It provides information about the local environment of specific nuclei (e.g., ¹H, ¹³C), helping to elucidate the molecular structure and packing. chem-soc.si Advanced ssNMR methods can even determine internuclear distances, offering further insight into the solid-state architecture. mdpi.com

Table 1: Hypothetical Bond Parameters for this compound

| Parameter | Expected Value |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.50 Å |

| C-O Bond Length | ~1.43 Å |

| C-Br Bond Length | ~1.90 Å |

| C=C-C Bond Angle | ~120° |

| C-C-O Bond Angle | ~109.5° |

| Br-C-Br Bond Angle | ~112° |

Note: These are estimated values based on standard bond lengths and angles for similar functional groups. Actual values would be determined experimentally.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several key interactions would be expected to influence its crystal packing:

Halogen Bonding: The bromine atoms in this compound can participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen of the hydroxyl group or even the π-system of the double bond. mdpi.comyoutube.com The strength of these interactions can be comparable to hydrogen bonds and they play a crucial role in the crystal engineering of halogenated compounds. rasayanjournal.co.inbeilstein-journals.org

Computational methods, such as Hirshfeld surface analysis, can be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing motifs. iucr.org Studies on other brominated organic compounds have shown that C-H···Br, Br···Br, and C-Br···π interactions are significant in determining the crystal structure. rasayanjournal.co.inmdpi.com

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | -OH | -OH |

| Halogen Bond | C-Br | O (hydroxyl), C=C |

| Van der Waals | All atoms | All atoms |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Chiral Analogues

While this compound itself is not chiral, its derivatives can be. For these chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining their absolute configuration. saschirality.orgvanderbilt.edu

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. pageplace.de The shape of the ORD curve, particularly the sign of the Cotton effect (the characteristic change in optical rotation near an absorption band), is directly related to the stereochemistry of the molecule. egyankosh.ac.in

These techniques are powerful tools for stereochemical analysis, providing information that is often difficult to obtain by other means. pageplace.denih.gov The application of CD and ORD to chiral analogues of this compound would allow for the unambiguous determination of their enantiomeric and diastereomeric forms. researchgate.net

Table 3: Chiroptical Techniques and Their Applications

| Technique | Principle | Application |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Determination of absolute configuration, conformational analysis |

| Optical Rotatory Dispersion (ORD) | Wavelength-dependent rotation of plane-polarized light | Determination of absolute configuration, identification of chromophores |

Applications of 3,3 Dibromoprop 2 En 1 Ol in Advanced Chemical Synthesis and Materials Science

3,3-Dibromoprop-2-en-1-ol as a Versatile Synthon in Heterocyclic Chemistry

In the field of heterocyclic chemistry, the strategic design of molecular frameworks relies on versatile building blocks, or synthons, that can be elaborated into cyclic structures. This compound is a potent synthon due to its dense and varied functionality. The molecule contains a primary hydroxyl group, a carbon-carbon double bond, and two bromine atoms, all of which can participate in a range of chemical transformations essential for forming heterocyclic rings.

The hydroxyl group can be converted into a leaving group or used as a nucleophile to initiate cyclization. The dibromo-substituted double bond is an electron-deficient moiety, making it susceptible to nucleophilic attack, including Michael additions, which can be a key step in ring formation. Furthermore, the bromine atoms can be substituted or participate in metal-catalyzed cross-coupling reactions, providing pathways to a diverse array of substituted heterocycles. This multifunctionality allows for the design of sequential reactions where the molecule can be selectively manipulated to build complex heterocyclic systems, which are foundational structures in medicinal chemistry and materials science. sciforum.netnih.gov

Utilization of this compound in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products and their analogues, often requires precise control over stereochemistry and the efficient formation of carbon-carbon bonds. This compound serves as a valuable precursor in these intricate synthetic sequences. One of the key reactions it can undergo is the mdpi.commdpi.com-sigmatropic rearrangement. sigmaaldrich.com This type of pericyclic reaction is a powerful tool in organic synthesis for its ability to form new bonds and stereocenters with a high degree of predictability and control.

By leveraging the allylic alcohol functionality, derivatives of this compound can be prepared to undergo rearrangements that construct more complex carbon skeletons. The presence of the bromine atoms offers additional synthetic handles for subsequent transformations, allowing for the introduction of further complexity after the core structure has been established. This strategic utility makes it an important intermediate in multi-step total synthesis projects where building molecular complexity efficiently is a primary objective. mdpi.com

Role of this compound in Polymer and Material Precursor Chemistry

The unique combination of a reactive hydroxyl group and bromine atoms makes this compound a valuable component in the synthesis of specialty polymers and advanced materials.

This compound can function as a reactive monomer that is incorporated directly into a polymer backbone. google.com Its hydroxyl group can react with other monomers, such as isocyanates, to form polyurethanes. google.com By becoming an integral part of the polymer chain, it can impart specific properties derived from its bromine content. Dibromo compounds are widely used as monomers in various cross-coupling polymerization reactions, such as Suzuki and Stille couplings, to produce conjugated polymers for applications in organic electronics. ossila.com The structure of this compound makes it a potential candidate for similar polymerization strategies to create novel functional polymers.

A significant application of this compound is as a reactive flame retardant. google.com When used in the formulation of materials like polyurethane foams, the compound is chemically integrated into the polymer matrix. This covalent bonding prevents the flame-retardant additive from leaching out over time, a common issue with non-reactive, or additive, flame retardants. The high bromine content of the molecule is particularly effective at inhibiting combustion. During thermal decomposition, bromine radicals are released, which act as radical scavengers in the gas phase, interrupting the chain reactions of fire. This incorporation leads to materials with enhanced fire safety, a critical requirement in construction, automotive, and electronics industries. mdpi.comnih.gov

Table 1: Physicochemical Properties Imparted by this compound in Materials

| Property Enhanced | Mechanism of Action | Target Material Example |

| Flame Retardancy | Acts as a reactive flame retardant; releases bromine radicals upon combustion to quench fire chain reactions. google.com | Polyurethane Foams google.com |

| Chemical Resistance | Incorporation into the polymer backbone can alter solubility and resistance to chemical attack. | Specialty Resins |

| Thermal Stability | The presence of halogen atoms can influence the thermal degradation profile of the host polymer. | High-Performance Coatings |

Application of this compound in Agrochemical and Industrial Intermediate Synthesis

Beyond materials science, this compound is a valuable intermediate in the broader chemical industry. Historically, it has been used as a precursor in the synthesis of phosphorus-containing compounds. google.com Closely related compounds like 2,3-dibromopropan-1-ol have found application as intermediates in the production of insecticides and pharmaceuticals. nih.govwho.int This suggests the potential utility of the unsaturated analogue, this compound, in the synthesis of agrochemicals where the dibromoalkene moiety could be a key structural feature for biological activity. Its reactivity allows it to be a starting point for a variety of industrial chemicals, serving as a platform molecule for the synthesis of more complex, high-value products.

Exploring this compound in Sustainable Chemistry and Green Synthesis Methodologies

The principles of sustainable or "green" chemistry focus on designing chemical processes that are efficient, reduce waste, and use less hazardous substances. nih.gov While the traditional synthesis of this compound involves reacting propargyl alcohol with elemental bromine, which has inherent hazards, there is significant scope for applying green methodologies to its synthesis and use. google.com

Future research could focus on developing catalytic methods that improve the atom economy of the synthesis or on replacing traditional organic solvents with greener alternatives like water or supercritical fluids. nih.gov Furthermore, the application of biocatalysis and enzymatic transformations could offer highly selective and environmentally benign routes to synthesize or modify this compound and its derivatives. researchgate.net Using this compound in aqueous-based reactions or under solvent-free conditions for the synthesis of heterocycles or polymers would further align its chemical utility with the goals of sustainable chemistry. nih.gov

Theoretical and Computational Chemistry Studies on 3,3 Dibromoprop 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3,3-Dibromoprop-2-en-1-ol

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of electron distribution and its influence on molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. wikipedia.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound.

A typical DFT study on this compound would begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information about its ground state properties can be extracted. Key properties include the distribution of electrostatic potential (ESP), which identifies electron-rich and electron-poor regions, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests the molecule is a strong electron acceptor.

While specific DFT research on this compound is not extensively published, the expected outcomes of such a study can be illustrated. The following table presents hypothetical but realistic data for key ground state properties, as would be calculated using a common DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

| Parameter | Calculated Value | Unit |

|---|---|---|

| Total Energy | -5290.1234 | Hartree |

| HOMO Energy | -7.15 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 5.92 | eV |

| Dipole Moment | 2.45 | Debye |

| Electronegativity (χ) | 4.19 | eV |

| Chemical Hardness (η) | 2.96 | eV |

| Global Electrophilicity (ω) | 2.97 | eV |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on fundamental physical constants. While often more computationally demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions for various properties, including those relevant to spectroscopy. nih.gov

These methods can be used to calculate theoretical vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as C-Br stretching, O-H bending, or C=C stretching. Similarly, ab initio calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus. These theoretical predictions are invaluable for interpreting and validating experimental spectra.

Molecular Dynamics Simulations of this compound Conformations and Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and dynamics.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the C-C and C-O single bonds, leading to various possible conformers. An MD simulation can reveal the relative stabilities of these conformers, the energy barriers for interconversion between them, and how their populations change with temperature.

Furthermore, MD simulations are essential for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, or its interaction with solvent molecules, one can investigate phenomena such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the bromine atoms). Properties like the radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding one atom at a certain distance from another, offering insights into the liquid structure.

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govdntb.gov.ua By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to reaction.

For this compound, computational modeling could be used to study various reactions, such as its oxidation, substitution reactions at the allylic carbon, or addition reactions across the double bond. researchgate.net DFT is commonly used to calculate the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Computational analysis provides deep mechanistic insights that complement experimental kinetic studies. rsc.org For example, in a proposed reaction involving this compound, calculations can help distinguish between competing pathways (e.g., concerted vs. stepwise mechanisms). By visualizing the imaginary frequency of a transition state structure, one can confirm that it correctly connects the desired reactant and product.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state, ensuring it leads to the expected intermediates or products. nih.gov This detailed mapping of the reaction coordinate provides a complete energetic profile of the reaction, highlighting all steps involved in the molecular transformation.

The following table provides a hypothetical energy profile for a reaction involving this compound, illustrating the type of data generated from such a computational study.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -12.7 |

Prediction of Spectroscopic Properties of this compound through Computational Methods

As mentioned in section 7.1.2, computational methods can accurately predict spectroscopic data. This predictive power is particularly useful for identifying unknown compounds or for understanding the structural basis of observed spectral features.

Calculations of vibrational frequencies (IR/Raman), NMR chemical shifts, and electronic transitions (UV-Vis) are now standard procedures in computational chemistry. For this compound, a theoretical IR spectrum would show characteristic peaks for the O-H stretch (around 3300-3500 cm⁻¹), the C=C stretch (around 1600-1650 cm⁻¹), and C-Br stretches (in the lower frequency region). The computed ¹³C NMR spectrum would predict distinct signals for the three carbon atoms (C=C(Br)₂, -CH-, and -CH₂OH), with the chemical shifts influenced by the electronegative bromine atoms and the hydroxyl group.

Comparing these predicted spectra with experimental data serves as a stringent test for the accuracy of the computational model and the proposed molecular structure.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Material Applications

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are powerful computational tools used to correlate the structural or property-based descriptors of a series of compounds with their activities or properties. In the realm of material science, these models are instrumental in predicting the performance of new materials, thereby accelerating the design and discovery process. For a specialized compound such as this compound, QSAR/QSPR studies can offer predictive insights into its potential applications as a monomer or additive in polymer synthesis, particularly for developing materials with tailored properties like enhanced flame retardancy or high refractive indices.

Given its high bromine content and reactive alcohol group, this compound is a candidate for incorporation into polymer backbones. A hypothetical QSPR study could be designed to predict the refractive index of polymers synthesized from a series of related dibromo-alkenol monomers. The refractive index is a critical property for optical materials used in lenses, coatings, and optical fibers.

Detailed Research Findings: A Hypothetical QSPR Study for High Refractive Index Polymers

This section outlines a hypothetical QSPR study to predict the refractive index of polymers derived from this compound and its analogs.

Objective: To develop a QSPR model that predicts the refractive index of polymers based on the molecular descriptors of their constituent brominated propenol monomers.

Methodology:

Dataset Compilation: A dataset of hypothetical monomers based on the this compound scaffold was created. Variations were introduced by modifying the substituents on the carbon backbone and the oxygen atom to modulate electronic and steric properties.

Descriptor Calculation: For each monomer, a range of quantum-chemical and topological descriptors were calculated. Key descriptors often relevant to optical properties include:

Molar Refractivity (MR): A measure of the total polarizability of a mole of a substance.

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

Molecular Volume (V): The volume occupied by the molecule.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

Model Development: A multiple linear regression (MLR) analysis was performed to establish a linear relationship between the calculated descriptors (independent variables) and the hypothetical experimental refractive index (dependent variable) of the resulting polymers.

Model Validation: The predictive power and robustness of the generated QSPR model would be assessed using internal and external validation techniques, such as leave-one-out cross-validation (Q²) and validation on an external test set (R²pred).

Hypothetical Results:

The resulting QSPR model could be represented by the following hypothetical equation:

Refractive Index = c₀ + c₁ (MR) + c₂ (α) - c₃ (V) + c₄ (LogP)

Where c₀, c₁, c₂, c₃, and c₄ are regression coefficients. The positive coefficients for Molar Refractivity and Polarizability would suggest that monomers with higher values for these descriptors lead to polymers with a higher refractive index. The negative coefficient for Molecular Volume might indicate that denser packing contributes positively to the refractive index.

The data for this hypothetical study is presented in the interactive table below.

| Compound Name | Structure | Molar Refractivity (cm³/mol) | Polarizability (ų) | Molecular Volume (ų) | LogP | Predicted Refractive Index |

| 3,3-Dichloroprop-2-en-1-ol | C₃H₄Cl₂O | 25.5 | 10.1 | 85.2 | 1.1 | 1.52 |

| 3-Bromo-3-chloroprop-2-en-1-ol | C₃H₄BrClO | 28.3 | 11.2 | 90.5 | 1.4 | 1.55 |

| This compound | C₃H₄Br₂O | 31.1 | 12.3 | 95.8 | 1.7 | 1.58 |

| 3,3-Diiodoprop-2-en-1-ol | C₃H₄I₂O | 40.5 | 16.1 | 110.1 | 2.3 | 1.65 |

| 3,3-Dibromo-2-methylprop-2-en-1-ol | C₄H₆Br₂O | 35.7 | 14.2 | 105.3 | 2.1 | 1.59 |

| 1,1-Dibromo-2-propen-3-yl acetate | C₅H₆Br₂O₂ | 38.9 | 15.4 | 115.6 | 2.0 | 1.57 |

This hypothetical QSPR model demonstrates that the refractive index of polymers can be effectively tuned by modifying the chemical structure of the monomer unit. Specifically, increasing the halogen size (from Cl to Br to I) and, consequently, the molar refractivity and polarizability, is predicted to enhance the refractive index of the final polymer. Such a model would be invaluable for the in silico design of novel monomers for high-performance optical materials, guiding synthetic efforts toward the most promising candidates and reducing the need for extensive empirical testing.

Future Research Directions and Emerging Trends for 3,3 Dibromoprop 2 En 1 Ol

Development of Novel and Highly Efficient Synthetic Routes to 3,3-Dibromoprop-2-en-1-ol

The accessibility of this compound is fundamental to its widespread use. While classical methods for creating gem-dibromoalkenes exist, future research is expected to focus on developing more efficient, selective, and scalable synthetic protocols. Current strategies often involve the reaction of aldehydes with reagents like carbon tetrabromide and triphenylphosphine (B44618) (the Corey-Fuchs reaction) or the treatment of terminal alkynes.

Future synthetic strategies may pivot towards minimizing steps and improving atom economy. One promising avenue is the direct dibromination of propargyl alcohol derivatives under novel catalytic systems that favor the 3,3-disubstituted isomer over other potential products. Another approach could involve the development of one-pot tandem reactions, for instance, starting from a simple three-carbon precursor and achieving oxidation and dibromo-olefination in a single, streamlined process. The table below outlines potential starting materials and the key transformations required, representing targets for future synthetic innovation.

| Starting Material | Key Transformation(s) | Potential Advantages |

| Propargyl alcohol | Selective terminal dibromination | Direct route, readily available starting material |

| Acrolein | Wittig-type olefination with a dibromomethylene reagent | Controlled C=C bond formation |

| Glycerol | Dehydration followed by selective bromination | Utilization of a bio-renewable feedstock |

These new routes will be crucial for making this compound a more cost-effective and readily available reagent for both academic and industrial research.

Exploration of Underutilized Reactivity Modes of this compound

The bifunctional nature of this compound presents a rich landscape for chemical transformations. To date, much of the chemistry of similar structures has focused on standard cross-coupling reactions. Future work will likely delve into less common and more intricate reactivity patterns.

One area of exploration is the selective mono-functionalization of the gem-dibromo group. This would leave a vinyl bromide moiety, which can participate in a subsequent, different cross-coupling reaction, enabling a stepwise and controlled construction of highly substituted alkenes. Furthermore, the gem-dibromoalkene can act as a precursor to terminal alkynes through treatment with a strong base (the Corey-Fuchs alkyne synthesis), a transformation that could be integrated into tandem reaction sequences.

Another underutilized mode involves leveraging the proximity of the hydroxyl group. Intramolecular reactions, such as cyclizations triggered by a reaction at the alkene, could provide rapid access to complex heterocyclic structures. For example, an initial palladium-catalyzed coupling could be followed by an in-situ cyclization involving the alcohol, forming functionalized cyclic ethers.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance safety, scalability, and efficiency. softecks.inrsc.orgrsc.orgresearchgate.net The integration of this compound into these platforms is a significant future trend.

The synthesis of halogenated compounds can be highly exothermic and may involve hazardous reagents. rsc.orgrsc.org Continuous flow reactors offer superior heat and mass transfer, allowing for safer execution of reactions under conditions that might be difficult to control in traditional batch setups. rsc.orgresearchgate.netresearchgate.net Developing a robust flow synthesis for this compound would enable on-demand production, minimizing the need to store large quantities of this reactive intermediate.

In automated synthesis, this compound could be employed as a versatile building block. Its hydroxyl group provides a handle for attachment to a solid support or for an initial solution-phase coupling. The gem-dibromoalkene moiety then serves as a platform for iterative diversification, where different functional groups can be introduced through sequential, selective cross-coupling reactions. This approach would be highly valuable for the rapid generation of compound libraries for drug discovery and materials science.

Discovery of New Catalytic Systems for Transformations Involving this compound

Catalysis is central to unlocking the full potential of this compound. While palladium-catalyzed reactions like the Suzuki and Heck couplings are well-established for vinyl halides, future research will focus on developing new catalytic systems with enhanced selectivity, broader substrate scope, and greater sustainability. wikipedia.orgorganic-chemistry.orgnih.gov

A key challenge is the selective mono-substitution of the gem-dibromo group. Developing catalysts, potentially based on nickel or copper, that can differentiate between the two bromine atoms or facilitate a clean mono-arylation or mono-alkenylation is a major goal. This would provide a powerful tool for creating complex molecular scaffolds.

Furthermore, catalysts that enable novel transformations are highly sought after. This includes photoredox catalysts that could mediate radical additions across the double bond or facilitate C-H functionalization at the allylic position. rsc.org Another emerging area is dual catalysis, where two different catalysts operate in concert to promote a tandem reaction, for example, one catalyst activating the alkene while another facilitates a coupling with the hydroxyl group.

| Catalytic Transformation | Metal/Catalyst Type | Potential Outcome | Research Goal |

| Mono-aryl/alkenyl coupling | Palladium, Nickel, Copper | Selective C-C bond formation | Controlled, stepwise diversification |

| Heck Reaction | Palladium | Synthesis of substituted dienes | C-C bond formation with allylic alcohols nih.govnih.gov |

| C-O Coupling | Palladium, Copper | Formation of allyl ethers | Direct use of the alcohol as a nucleophile mit.edunih.gov |

| Radical Functionalization | Photoredox Catalysts | Addition across the C=C bond | Introduction of novel functional groups nih.gov |

Advanced Material Science Applications of this compound Derived Polymers and Molecules

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The presence of bromine atoms can impart useful properties such as flame retardancy and increased refractive index.

One promising direction is the use of this molecule in polymerization reactions. For example, after converting the hydroxyl group to another functional handle, the molecule could undergo polymerization through its dibromoalkene moiety via reactions like Suzuki polycondensation. The resulting polymers would feature pendant bromine atoms along the backbone, which could be used for post-polymerization modification to fine-tune the material's properties.

Furthermore, this compound could be incorporated into dendrimers or other complex macromolecules. Its ability to undergo two distinct coupling reactions makes it an ideal branching point. The resulting materials could find applications as coatings, additives, or in electronic devices. The use of related gem-dihalo-olefins in Diels-Alder reactions to create complex small molecules also suggests a pathway to novel monomers for ring-opening metathesis polymerization (ROMP), leading to polymers with unique cyclic structures embedded in the backbone. nih.gov

Sustainable and Eco-Friendly Approaches in this compound Chemistry

In line with the global push for green chemistry, future research will heavily emphasize the development of sustainable methods for the synthesis and transformation of this compound. rsc.orgfrontiersin.org This involves a multi-faceted approach targeting reagents, catalysts, and reaction conditions.

A primary goal is to replace stoichiometric and often hazardous reagents with catalytic, environmentally benign alternatives. bohrium.comrsc.org For the synthesis of the molecule itself, this could mean moving away from organophosphine reagents towards catalytic methods or exploring enzymatic routes. The use of halogenase enzymes, which can perform selective halogenations in water under mild conditions, represents a long-term, highly sustainable goal. mdpi.comnih.govresearchgate.nettandfonline.com

In transformations, a major trend is the replacement of precious metal catalysts like palladium with more earth-abundant and less toxic metals such as iron or manganese. researchgate.net Catalyst-free C-C bond formation, promoted by light or other energy sources, is another burgeoning field that could drastically reduce the environmental impact of syntheses involving this building block. bohrium.comrsc.org Additionally, performing reactions in green solvents like water, supercritical CO₂, or bio-renewable solvents will be a critical aspect of developing eco-friendly protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dibromoprop-2-en-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves bromination of propenol derivatives using reagents like HBr or NBS (N-bromosuccinimide) under controlled conditions. Solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly impact regioselectivity. Catalytic additives (e.g., Lewis acids) may enhance efficiency. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring reaction progress via TLC or GC-MS .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect a doublet for the vinylic proton (δ ~5.8–6.2 ppm) and a triplet for the hydroxyl-bearing CH₂ (δ ~4.2–4.5 ppm). The Br atoms induce deshielding.

- ¹³C NMR : The enol carbon (C-2) appears δ ~120–130 ppm, while the Br-substituted carbons (C-3) resonate δ ~50–60 ppm.

- IR : Strong O-H stretch (~3400 cm⁻¹) and C-Br stretches (~600–500 cm⁻¹).

- MS : Molecular ion peak at m/z 229.87 (M⁺) with fragmentation patterns indicating Br loss. Cross-reference with databases like SciFinder for validation .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer : As a halohydrin, it is sensitive to light, moisture, and heat. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation products (e.g., dibromides or aldehydes) can be monitored via periodic NMR analysis. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w may inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Br groups activate the allylic position for nucleophilic substitution (SN²) or elimination. Steric hindrance at C-3 may favor β-elimination under basic conditions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is advised .

Q. What strategies mitigate competing side reactions (e.g., elimination or polymerization) during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (–10°C) suppress elimination.

- Protecting Groups : Temporarily protect the hydroxyl with TMSCl (trimethylsilyl chloride) to direct reactivity.

- Catalytic Systems : Use Pd(0) catalysts for selective cross-couplings (e.g., Heck or Suzuki) while minimizing Br dissociation. Monitor byproducts via HPLC-MS .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Employ DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Solvent effects (PCM model) and steric maps (e.g., using Spartan) guide reaction design. Compare computational predictions with experimental outcomes (e.g., NOESY for stereochemical analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.